molecular formula C23H27NO6 B2865753 2-(4-((((tert-Butoxycarbonyl)-L-phenylalanyl)oxy)methyl)phenyl)acetic acid CAS No. 67521-50-0

2-(4-((((tert-Butoxycarbonyl)-L-phenylalanyl)oxy)methyl)phenyl)acetic acid

Cat. No.: B2865753
CAS No.: 67521-50-0
M. Wt: 413.47
InChI Key: OPSTZZKQVYDHNB-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-((((tert-Butoxycarbonyl)-L-phenylalanyl)oxy)methyl)phenyl)acetic acid is a complex organic compound that features a tert-butyloxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amine groups during multi-step synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((((tert-Butoxycarbonyl)-L-phenylalanyl)oxy)methyl)phenyl)acetic acid typically involves multiple steps, starting with the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The protected amine is then coupled with L-phenylalanine using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-((((tert-Butoxycarbonyl)-L-phenylalanyl)oxy)methyl)phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The BOC group can be selectively removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

2-(4-((((tert-Butoxycarbonyl)-L-phenylalanyl)oxy)methyl)phenyl)acetic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the preparation of peptide-based probes and inhibitors.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-((((tert-Butoxycarbonyl)-L-phenylalanyl)oxy)methyl)phenyl)acetic acid primarily involves its role as a protecting group. The BOC group stabilizes the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon completion of the synthesis, the BOC group is removed under acidic conditions, revealing the free amine which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-((((tert-Butoxycarbonyl)-L-phenylalanyl)oxy)methyl)phenyl)acetic acid is unique due to its combination of the BOC-protected amine, phenylalanine, and acetic acid moieties. This combination allows for versatile applications in peptide synthesis and other organic transformations, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxymethyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO6/c1-23(2,3)30-22(28)24-19(13-16-7-5-4-6-8-16)21(27)29-15-18-11-9-17(10-12-18)14-20(25)26/h4-12,19H,13-15H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSTZZKQVYDHNB-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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